Cas no 21260-36-6 (Benzeneethanamine, N,β-dimethyl-, (S)- (9CI))
Benzeneethanamine, N,β-dimethyl-, (S)- (9CI) Chemical and Physical Properties
Names and Identifiers
-
- Benzeneethanamine, N,b-dimethyl-, (S)-
- Benzeneethanamine, N,β-dimethyl-, (S)- (9CI)
-
- Inchi: 1S/C10H15N/c1-9(8-11-2)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3/t9-/m1/s1
- InChI Key: AUFSOOYCQYDGES-SECBINFHSA-N
- SMILES: N(C)C[C@@H](C)C1C=CC=CC=1
Computed Properties
- Exact Mass: 149.120449483g/mol
- Monoisotopic Mass: 149.120449483g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 95
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 12Ų
Benzeneethanamine, N,β-dimethyl-, (S)- (9CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6885900-0.05g |
methyl[(2S)-2-phenylpropyl]amine |
21260-36-6 | 0.05g |
$1880.0 | 2023-05-24 | ||
| Enamine | EN300-6885900-0.1g |
methyl[(2S)-2-phenylpropyl]amine |
21260-36-6 | 0.1g |
$1970.0 | 2023-05-24 | ||
| Enamine | EN300-6885900-0.25g |
methyl[(2S)-2-phenylpropyl]amine |
21260-36-6 | 0.25g |
$2059.0 | 2023-05-24 | ||
| Enamine | EN300-6885900-0.5g |
methyl[(2S)-2-phenylpropyl]amine |
21260-36-6 | 0.5g |
$2149.0 | 2023-05-24 | ||
| Enamine | EN300-6885900-1.0g |
methyl[(2S)-2-phenylpropyl]amine |
21260-36-6 | 1g |
$2239.0 | 2023-05-24 | ||
| Enamine | EN300-6885900-2.5g |
methyl[(2S)-2-phenylpropyl]amine |
21260-36-6 | 2.5g |
$4388.0 | 2023-05-24 | ||
| Enamine | EN300-6885900-5.0g |
methyl[(2S)-2-phenylpropyl]amine |
21260-36-6 | 5g |
$6492.0 | 2023-05-24 | ||
| Enamine | EN300-6885900-10.0g |
methyl[(2S)-2-phenylpropyl]amine |
21260-36-6 | 10g |
$9627.0 | 2023-05-24 |
Benzeneethanamine, N,β-dimethyl-, (S)- (9CI) Related Literature
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
-
Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
Additional information on Benzeneethanamine, N,β-dimethyl-, (S)- (9CI)
Benzeneethanamine, N,β-dimethyl-, (S)- (9CI): A Comprehensive Overview
The compound with CAS No. 21260-36-6, commonly referred to as Benzeneethanamine, N,β-dimethyl-, (S)- (9CI), is a significant molecule in the field of organic chemistry and pharmacology. This compound is characterized by its unique stereochemistry and functional groups, making it a subject of interest for researchers and industry professionals alike. In this article, we will delve into the structural properties, synthesis methods, applications, and recent advancements related to this compound.
Benzeneethanamine, N,β-dimethyl-, (S)- is an N-substituted benzeneethanamine derivative with a specific stereoconfiguration at the β-carbon. The molecule consists of a benzene ring attached to an ethyl chain, where the nitrogen atom is substituted with a methyl group at the α-position and another methyl group at the β-position. This structure imparts unique electronic and steric properties to the molecule, which are crucial for its biological activity and chemical reactivity.
Recent studies have highlighted the importance of N-substituted benzeneethanamines in drug discovery. For instance, researchers have explored the potential of Benzeneethanamine, N,β-dimethyl-, (S)- as a lead compound for developing novel therapeutic agents targeting various diseases. The stereochemistry at the β-carbon plays a pivotal role in determining the molecule's pharmacokinetic properties and bioavailability. Advanced computational models have been employed to predict the compound's interaction with biological targets, providing valuable insights into its therapeutic potential.
The synthesis of Benzeneethanamine, N,β-dimethyl-, (S)- involves a multi-step process that combines principles from organic synthesis and stereochemistry. Key steps include the formation of the benzene ring through aromatic substitution reactions and the subsequent installation of the ethyl chain with precise stereocontrol. Modern techniques such as asymmetric catalysis and enantioselective synthesis have been employed to achieve high enantiomeric excess in the final product. These methods not only enhance the efficiency of synthesis but also reduce environmental impact by minimizing waste generation.
One of the most promising applications of Benzeneethanamine, N,β-dimethyl-, (S)- lies in its use as a building block for complex molecules in medicinal chemistry. Its ability to form stable amide bonds makes it an ideal candidate for constructing bioactive compounds with diverse functional groups. Recent research has demonstrated its utility in designing peptide mimetics and small-molecule inhibitors for protein-protein interactions.
In terms of toxicity and safety profiles, Benzeneethanamine derivatives have been extensively studied to ensure their suitability for pharmaceutical applications. Regulatory agencies require rigorous testing to evaluate their potential risks to human health and the environment. Recent advancements in toxicological studies have provided deeper insights into the metabolism and excretion pathways of these compounds, paving the way for safer drug development practices.
Moreover, Benzeneethanamine derivatives have found applications beyond pharmaceuticals. They are being explored as catalysts in asymmetric synthesis due to their ability to induce high enantioselectivity in various reactions. This dual functionality underscores their versatility as both therapeutic agents and chemical tools.
In conclusion, Benzeneethanamine, N,β-dimethyl-, (S)- (9CI) represents a fascinating example of how structural complexity can be harnessed to create molecules with diverse applications. Its role in drug discovery and chemical synthesis continues to evolve with advancements in technology and research methodologies. As scientists delve deeper into its properties and potential uses, this compound is poised to make significant contributions to both academia and industry.
21260-36-6 (Benzeneethanamine, N,β-dimethyl-, (S)- (9CI)) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)